3-[(2-Methylphenoxy)methyl]piperidine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
IUPAC Nomenclature and Systematic Identification
3-[(2-Methylphenoxy)methyl]piperidine hydrochloride is systematically identified as a piperidine derivative substituted with a 2-methylphenoxy-methyl group and a hydrochloride counterion. Its IUPAC name reflects the positional arrangement of substituents: the 2-methyl group on the phenyl ring, the methylene bridge linking the phenoxy group to the piperidine nitrogen, and the hydrochloride salt formation. The compound exists as a 1:1 salt, with the hydrochloride ion stabilizing the protonated piperidine nitrogen.
Key Structural Features:
| Component | Description |
|---|---|
| Piperidine ring | Six-membered saturated amine ring with one nitrogen atom |
| 2-Methylphenoxy-methyl group | Phenyl ring substituted at position 2 with a methyl group, connected via an ether linkage to a methylene bridge |
| Hydrochloride counterion | Protonates the piperidine nitrogen, enhancing water solubility |
X-ray Crystallographic Analysis of Solid-State Conformation
While direct X-ray crystallography data for this compound is limited, structural analogs suggest key conformational preferences. Piperidine derivatives typically adopt a chair conformation in the solid state, with axial or equatorial orientations for substituents. The 2-methylphenoxy-methyl group likely positions the aromatic ring in a pseudo-equatorial arrangement to minimize steric hindrance with adjacent piperidine hydrogens. Intermolecular interactions such as C–H···O hydrogen bonds between the phenoxy oxygen and neighboring hydrogens may stabilize the crystal lattice.
Comparative Solid-State Features:
| Feature | Observation |
|---|---|
| Piperidine conformation | Predominantly chair form with substituents in equatorial positions |
| Phenoxy orientation | Aromatic ring aligned to maximize π-stacking interactions |
| Hydrogen bonding | Potential C–H···O interactions between phenoxy oxygen and piperidine hydrogens |
Tautomeric and Conformational Dynamics in Solution Phase
In solution, the compound exhibits conformational flexibility. The piperidine ring undergoes chair-flip interconversions, while the methylene bridge allows rotation between the phenoxy and piperidine moieties. Tautomerism is absent due to the lack of enolizable protons. NMR studies reveal distinct chemical environments for the methyl group (δ ~2.3 ppm) and piperidine protons (δ 1.5–3.5 ppm), consistent with restricted rotational freedom around the ether bond.
Solution-Phase Dynamics:
| Property | Observation |
|---|---|
| Piperidine ring motion | Rapid chair-flip interconversion at room temperature |
| Methylene bridge rotation | Restricted rotation due to steric hindrance between phenoxy and piperidine groups |
| Aromatic ring dynamics | Free rotation of the phenyl ring around the ether bond |
Properties
IUPAC Name |
3-[(2-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHFSXNEYZMBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623839 | |
| Record name | 3-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28559-43-5 | |
| Record name | 3-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an ether linkage between the phenol and piperidine moieties. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenoxy)methyl]piperidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its pharmacophoric properties, particularly its interactions with neurotransmitter receptors. It has shown promise as a selective serotonin reuptake inhibitor (SSRI), which could make it beneficial for treating conditions such as depression and anxiety disorders. The binding affinity of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride to serotonin and noradrenaline transporters suggests its potential utility in developing antidepressant medications .
Antidepressant Activity
Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. These effects are hypothesized to arise from increased serotonin levels due to monoamine oxidase (MAO) inhibition, which is crucial in the treatment of mood disorders .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. This application is particularly relevant in the field of drug discovery, where novel compounds are constantly being sought .
Biological Studies
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property could make it a candidate for further research into neurodegenerative diseases where oxidative damage plays a significant role .
Analgesic Properties
In addition to its antidepressant effects, this compound has been shown to reduce pain responses in animal models, indicating its potential as an analgesic agent. This dual action enhances its appeal for therapeutic applications targeting both mood disorders and pain management .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : A study demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects through mechanisms involving serotonin reuptake inhibition .
- Analgesic Properties : Research indicated that the compound could effectively reduce pain responses, suggesting its potential use as an analgesic agent.
- Neuroprotective Effects : Initial findings point towards neuroprotective benefits, particularly in reducing oxidative stress in neuronal cells, which warrants further investigation .
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Properties :
- GHS Classification :
- Storage : Requires storage at 2–8°C in a dry environment to prevent dust formation .
- Safety Precautions : Use protective gloves, eyewear, and adequate ventilation during handling .
Comparison with Structurally Similar Piperidine Derivatives
4-(Diphenylmethoxy)piperidine Hydrochloride
CAS No.: 65214-86-0 Molecular Formula: C₁₈H₂₁NO•HCl Molecular Weight: 303.83 g/mol Key Differences:
- Substituent: A bulkier diphenylmethoxy group replaces the 2-methylphenoxymethyl group.
- Toxicity : Classified as harmful (H302), but lacks detailed data on skin/eye irritation .
- Regulatory Status : Listed under Chinese chemical regulations (IECSC) .
- Environmental Impact: No complete ecological studies available .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
CAS No.: Not specified (synonym: CTK6B5829) Molecular Formula: C₁₅H₁₈Cl₃NO Molecular Weight: 334.67 g/mol Key Differences:
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride
CAS No.: 1289386-70-4 Molecular Formula: C₁₃H₁₈Cl₂FNO Molecular Weight: 294.19 g/mol Key Differences:
3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine Hydrochloride
CAS No.: 1220033-69-1 Molecular Formula: C₁₆H₂₆ClNO Molecular Weight: 283.84 g/mol Key Differences:
Comparative Data Table
Key Findings and Implications
Structural Impact on Toxicity: The target compound’s methylphenoxy group results in moderate toxicity (H302, H315), while halogenated derivatives (e.g., dichloro or fluoro) may exhibit higher toxicity but lack explicit data . Bulkier substituents (e.g., diphenylmethoxy) reduce acute hazards but increase molecular weight, affecting solubility .
Regulatory and Environmental Considerations: 3-[(2-Methylphenoxy)methyl]piperidine HCl is regulated under OSHA HCS, whereas 4-(Diphenylmethoxy)piperidine HCl falls under Chinese chemical regulations . Environmental studies are incomplete for most analogs, highlighting a data gap .
Hydrophobic substituents (e.g., isopropyl) may improve pharmacokinetic profiles but require rigorous safety testing .
Biological Activity
3-[(2-Methylphenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its structural similarities to known bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 3-[(2-methylphenoxy)methyl]piperidine; hydrochloride
- Molecular Formula : C₁₃H₁₉ClN O
- CAS Number : 28559-43-5
The synthesis typically involves the reaction of 2-methylphenol with piperidine, resulting in the formation of an ether linkage, followed by the conversion to its hydrochloride salt through treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate neurotransmitter systems, particularly those involved in mood regulation and neurological function. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with serotonin and norepinephrine pathways, similar to other piperidine derivatives .
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. For instance, related compounds have been screened for their ability to inhibit the reuptake of biogenic amines in synaptic fractions, demonstrating comparable efficacy to established antidepressants like viloxazine .
Study 1: Antidepressant Screening
A study focused on synthesizing various piperidine derivatives found that compounds structurally similar to 3-[(2-Methylphenoxy)methyl]piperidine showed significant antidepressant properties. The reserpine interaction test indicated that these compounds could effectively modulate neurotransmitter levels in animal models .
Study 2: Neuropharmacological Effects
Another research effort assessed the neuropharmacological effects of piperidine derivatives, including their impact on locomotor activity and anxiety-like behaviors in rodent models. Results suggested that these compounds could influence central nervous system activity, supporting their potential use in treating mood disorders .
| Study | Activity Assessed | Findings |
|---|---|---|
| Study 1 | Antidepressant | Comparable efficacy to viloxazine in reuptake inhibition tests |
| Study 2 | Neuropharmacological | Modulation of locomotor activity and anxiety-like behaviors |
Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-[(2-Methylphenoxy)methyl]piperidine | Structure | Potential antidepressant and anticonvulsant effects |
| 3-[(2-Ethoxyphenoxy)methyl]piperidine | Structure | Demonstrated antidepressant properties |
| Piperidine derivatives | General class | Varied effects on neurotransmitter systems |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
